molecular formula C13H26N2 B1366355 (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine

(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine

Cat. No.: B1366355
M. Wt: 210.36 g/mol
InChI Key: BVSQSPAHHLJKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: is an organic compound with the molecular formula C13H26N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine typically involves the reaction of cyclohexylmethyl chloride with piperidine, followed by reductive amination. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidines

Scientific Research Applications

(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of target molecules.

Comparison with Similar Compounds

(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: can be compared with other similar compounds, such as:

    [1-(Cyclohexylmethyl)piperidin-4-yl]methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.

    [1-(Cyclohexylmethyl)piperidin-4-yl]methanone:

    [1-(Cyclohexylmethyl)piperidin-4-yl]methanoic acid:

The uniqueness of This compound lies in its specific structure and the presence of the amine group, which makes it suitable for various chemical reactions and applications.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

[1-(cyclohexylmethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C13H26N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-11,14H2

InChI Key

BVSQSPAHHLJKMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CN

Origin of Product

United States

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